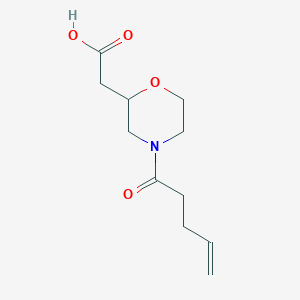![molecular formula C13H23NO5S B7579861 2-[4-(Cyclohexylmethylsulfonyl)morpholin-2-yl]acetic acid](/img/structure/B7579861.png)
2-[4-(Cyclohexylmethylsulfonyl)morpholin-2-yl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(Cyclohexylmethylsulfonyl)morpholin-2-yl]acetic acid, also known as CMSMA, is a chemical compound that has gained significant attention in scientific research due to its unique properties. CMSMA belongs to the class of sulfonamide-containing compounds, which have been extensively studied for their potential therapeutic applications.
Mechanism of Action
The exact mechanism of action of 2-[4-(Cyclohexylmethylsulfonyl)morpholin-2-yl]acetic acid is not fully understood. However, it is believed that this compound exerts its therapeutic effects by modulating various signaling pathways involved in cell growth, inflammation, and oxidative stress. This compound has been shown to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are involved in inflammation and oxidative stress.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in preclinical studies. In cancer research, this compound has been found to induce cell cycle arrest and apoptosis in cancer cells by modulating the expression of various genes involved in cell growth and survival. In neuroscience, this compound has been shown to reduce oxidative stress and inflammation, which are known to contribute to neurodegenerative diseases. In cardiovascular diseases, this compound has been studied for its potential to reduce hypertension and protect against myocardial ischemia by improving blood flow and reducing oxidative stress.
Advantages and Limitations for Lab Experiments
2-[4-(Cyclohexylmethylsulfonyl)morpholin-2-yl]acetic acid has several advantages for lab experiments, including its high purity, stability, and solubility in water. However, this compound has some limitations, including its relatively high cost and limited availability. In addition, this compound may have some potential toxicity, which needs to be carefully evaluated in preclinical studies.
Future Directions
There are several future directions for research on 2-[4-(Cyclohexylmethylsulfonyl)morpholin-2-yl]acetic acid. One potential direction is to further investigate its therapeutic potential in cancer research, neuroscience, and cardiovascular diseases. Another direction is to explore its potential as a drug candidate for other diseases, such as diabetes and inflammatory bowel disease. Additionally, future studies should focus on understanding the exact mechanism of action of this compound and its potential toxicity in vivo.
Synthesis Methods
2-[4-(Cyclohexylmethylsulfonyl)morpholin-2-yl]acetic acid can be synthesized using a method that involves the reaction of morpholine with cyclohexylmethylsulfonyl chloride in the presence of a base. The resulting product is then treated with acetic acid to obtain this compound. This synthesis method has been optimized to produce high yields of this compound with good purity.
Scientific Research Applications
2-[4-(Cyclohexylmethylsulfonyl)morpholin-2-yl]acetic acid has been studied for its potential therapeutic applications in various fields, including cancer research, neuroscience, and cardiovascular diseases. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In neuroscience, this compound has been found to have neuroprotective effects by reducing oxidative stress and inflammation. In cardiovascular diseases, this compound has been studied for its potential to reduce hypertension and protect against myocardial ischemia.
properties
IUPAC Name |
2-[4-(cyclohexylmethylsulfonyl)morpholin-2-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO5S/c15-13(16)8-12-9-14(6-7-19-12)20(17,18)10-11-4-2-1-3-5-11/h11-12H,1-10H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQLYESHAJFICOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CS(=O)(=O)N2CCOC(C2)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-methoxy-N-[1-(oxolan-2-yl)ethyl]pyrimidin-4-amine](/img/structure/B7579788.png)
![2-[4-(2,4-Dimethylphenyl)sulfonylmorpholin-2-yl]acetic acid](/img/structure/B7579789.png)
![2-[4-[3-(Dimethylamino)benzoyl]morpholin-2-yl]acetic acid](/img/structure/B7579804.png)

![2-[(2-Pyrazol-1-ylpropanoylamino)methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B7579832.png)
![(2R)-2-(8-oxa-3-azabicyclo[3.2.1]octane-3-carbonylamino)butanoic acid](/img/structure/B7579839.png)
![2-[4-[(E)-3-(furan-2-yl)prop-2-enoyl]morpholin-2-yl]acetic acid](/img/structure/B7579843.png)
![2-[4-(5-Chloro-2-methylphenyl)sulfonylmorpholin-2-yl]acetic acid](/img/structure/B7579851.png)
![2-[4-[Cyclohexyl(methyl)sulfamoyl]morpholin-2-yl]acetic acid](/img/structure/B7579853.png)
![2-[4-(3,4-Dimethylphenyl)sulfonylmorpholin-2-yl]acetic acid](/img/structure/B7579857.png)
![2-[4-(3-Fluoro-4-methylphenyl)sulfonylmorpholin-2-yl]acetic acid](/img/structure/B7579869.png)
![2-[[(4,5-Dimethylthiophene-2-carbonyl)amino]methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B7579877.png)
![2-[4-(1-Ethyl-2-methylimidazol-4-yl)sulfonylmorpholin-2-yl]acetic acid](/img/structure/B7579878.png)
![2-[[3-(Furan-2-yl)propanoylamino]methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B7579879.png)